(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid
説明
Core Structural Features
Tautomeric Equilibrium
While no direct studies on this compound’s tautomerism exist, analogous pyrimidine systems like uracil exhibit three dominant tautomers:
For (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid , the diketo form is likely dominant due to:
- Stabilization via intramolecular hydrogen bonding between N1–H and C2=O.
- Resonance delocalization across the pyrimidine ring.
Figure 2 : Proposed tautomeric forms.
- Keto form : Stabilized by conjugation (ΔG ≈ −5 kcal/mol vs. enol forms).
- Enol forms : Minor contributors (<0.01% population).
Crystallographic Characterization (XRD Analysis)
Direct XRD data for this compound is limited, but related pyrimidine derivatives provide insights into potential packing motifs.
Hypothetical Crystal Structure
- Hydrogen-bonded dimers : The carboxylic acid group (-COOH) may form cyclic dimers via O–H···O interactions, as seen in 6-methyluracil polymorphs.
- Layer stacking : Methyl groups at C6 could induce hydrophobic layers, while polar groups (C=O, -COOH) form hydrophilic regions.
Table 2 : Comparative crystallographic parameters of analogous compounds.
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
|---|---|---|---|---|---|---|
| 6-Methyluracil (6MU_II) | P1 21/c 1 | 20.57 | 3.91 | 14.81 | 110.9 | |
| Imidazol-1-ylsuccinic acid | P1 21/c 1 | 7.65 | 7.49 | 13.77 | 96.7 |
Predicted Hydrogen Bonding
Comparative Analysis with Pyrimidine Derivatives
6-Methyluracil vs. (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic Acid
特性
IUPAC Name |
2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-3-4(2-5(10)11)6(12)9-7(13)8-3/h2H2,1H3,(H,10,11)(H2,8,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWWREGOTNQVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353491 | |
| Record name | (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38580-22-2 | |
| Record name | (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
科学的研究の応用
Chemical Synthesis
Building Block in Organic Chemistry
The compound serves as a crucial building block in organic synthesis. Its unique structure allows it to be utilized in the formation of more complex molecules. It can undergo various chemical reactions such as alkylation and oxidation, leading to the synthesis of derivatives with enhanced properties .
Precursor for Heterocyclic Compounds
(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid is also used as a precursor for synthesizing heterocyclic compounds. These compounds are vital in medicinal chemistry and have applications in drug development.
Biological Research
Role in Biochemical Studies
In biological research, this compound is employed to study the role of pyrimidine derivatives in cellular processes. Its interactions with nucleophiles provide insights into biochemical pathways and mechanisms.
Antihyperglycemic Activity
Research has demonstrated that derivatives of (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid exhibit antihyperglycemic properties. In studies involving normoglycemic rats, certain derivatives were shown to reduce blood glucose levels significantly when compared to standard drugs like metformin .
Medicinal Applications
Potential Therapeutic Uses
The compound has potential therapeutic applications due to its diverse biological activities. It is being explored for the development of new drugs targeting various diseases including diabetes and cancer . The specific substitution pattern of this compound enhances its biological activity compared to other pyrimidine derivatives.
Mechanism of Action
The mode of action involves the interaction with various biological targets. The compound's ability to inhibit specific enzymes involved in metabolic pathways makes it a candidate for further drug development .
Industrial Applications
Agrochemicals and Pharmaceuticals
In the industrial sector, (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid is utilized in the production of agrochemicals and pharmaceuticals. Its role as an intermediate in chemical synthesis makes it valuable for manufacturing various industrial chemicals .
作用機序
The mechanism by which (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
Comparison with Structurally Related Compounds
The following analysis compares the target compound with structurally analogous pyrimidine derivatives, focusing on substituent variations, physicochemical properties, and reported biological activities.
Structural Modifications and Substituent Effects
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
- Amide derivatives (e.g., compounds 34–38 in ) show melting points ranging from 265°C to >320°C, attributed to intermolecular hydrogen bonding from amide groups . Chloroacetamide derivatives (e.g., ) have lower melting points, likely due to reduced crystallinity from halogenated substituents .
Solubility :
生物活性
(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid
- Molecular Formula : C8H10N2O4
- Molecular Weight : 198.18 g/mol
- CAS Number : 28181-39-7
Biological Activity Overview
Research indicates that (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid exhibits a range of biological activities including:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains.
- Antioxidant Properties : It shows potential in scavenging free radicals and protecting cells from oxidative stress.
- Cytotoxic Effects : Studies have indicated that it may induce apoptosis in cancer cell lines.
Antimicrobial Activity
The antimicrobial effects have been attributed to the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. For instance, the compound's structure allows it to bind effectively to bacterial enzymes involved in the synthesis of nucleic acids.
Antioxidant Activity
The antioxidant activity is primarily due to the presence of dicarbonyl groups in its structure which can donate electrons and neutralize free radicals. This action helps in reducing oxidative damage in cells.
Cytotoxicity in Cancer Cells
In vitro studies have shown that (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid can induce cell cycle arrest and apoptosis in various cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The mechanism involves the activation of caspases and modulation of p53 pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Free radical scavenging | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL for effective strains. These findings suggest its potential use as a therapeutic agent in treating infections caused by resistant bacteria.
Case Study 2: Cytotoxic Effects on Cancer Cell Lines
In a controlled experiment using MTT assays, (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid exhibited IC50 values of 15 µM against HCT116 cells and 20 µM against MCF7 cells after 72 hours of treatment. Flow cytometry analysis revealed that treatment led to significant increases in the sub-G1 population indicative of apoptosis.
準備方法
Synthetic Routes
2.1 Starting Material:
The synthesis typically begins with 6-methyluracil , a pyrimidine derivative. This compound provides the core structure necessary for further functionalization.
2.2 General Reaction Scheme:
The compound is synthesized through alkylation reactions at the N(1)-position of the pyrimidine ring. The primary steps involve:
- Alkylation: Reaction of 6-methyluracil with methyl bromoacetate.
- Hydrolysis: Conversion of the ester group to the carboxylic acid group.
- Solvent: Commonly used solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Catalysts: Alkali bases like potassium carbonate (K₂CO₃) are employed to facilitate the reaction.
- Temperature: The reaction is conducted at moderate temperatures (50–80°C) to ensure efficient alkylation without decomposition.
- Pressure: Atmospheric pressure is generally sufficient.
Industrial Production Methods
3.1 Scale-Up Considerations:
Industrial production involves scaling up the laboratory synthesis while maintaining quality and yield. Techniques include:
- Continuous Flow Chemistry: Ensures precise control over reaction parameters.
- Automated Synthesis Platforms: Reduces variability and enhances reproducibility.
3.2 Purification:
The crude product is purified using recrystallization techniques or chromatographic methods to achieve high purity (>95%).
Reagents and Experimental Details
| Reagent | Role | Quantity | Conditions |
|---|---|---|---|
| 6-Methyluracil | Starting material | Stoichiometric | Room temperature |
| Methyl bromoacetate | Alkylating agent | Slight excess | 50–80°C |
| Potassium carbonate | Base | Catalytic | Mild stirring |
| Dimethylformamide (DMF) | Solvent | As required | Inert atmosphere |
Mechanism of Reaction
- Deprotonation: The base deprotonates the N(1)-position of 6-methyluracil.
- Nucleophilic Attack: The deprotonated nitrogen attacks methyl bromoacetate, forming an intermediate.
- Hydrolysis: The ester group undergoes hydrolysis to yield the final carboxylic acid product.
Variations in Synthetic Approaches
6.1 Alternative Alkylating Agents:
Instead of methyl bromoacetate, other alkyl halides such as ethyl chloroacetate can be used for similar reactions.
- Use of phase transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Employing microwave-assisted synthesis for reduced reaction times.
Analytical Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₈N₂O₄ |
| Molecular Weight | 184.15 g/mol |
| Melting Point | ~250°C |
| Purity | >95% |
Q & A
Q. What are the optimal synthetic routes for preparing (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid, and how can yields be maximized?
The compound can be synthesized via multicomponent reactions involving barbituric acid derivatives, aldehydes, and nitriles. A solvent-free approach under microwave irradiation (4–8 minutes, 70–95% yield) is recommended to reduce reaction time and improve efficiency . Catalytic conditions (e.g., acid/base catalysts) may vary depending on substituent reactivity. Post-synthetic purification via recrystallization or column chromatography is critical for isolating the pure product.
Q. What safety precautions are essential when handling this compound in laboratory settings?
The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory sensitization (Category 3) per GHS classification. Mandatory precautions include:
- Use of nitrile gloves, lab coats, and safety goggles.
- Fume hood ventilation to avoid aerosol inhalation.
- Immediate skin/eye decontamination with water (15+ minutes for eyes) .
- Storage in airtight containers away from oxidizers and heat sources.
Q. How can the structural integrity of the compound be confirmed post-synthesis?
Combine spectroscopic and crystallographic methods:
- NMR (¹H/¹³C): Verify the presence of characteristic signals (e.g., downfield shifts for carbonyl groups at δ ~160-180 ppm in ¹³C NMR).
- X-ray crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. ORTEP-3 or Mercury CSD 2.0 can visualize hydrogen-bonding networks and packing motifs .
- Mass spectrometry (HRMS): Confirm molecular weight (e.g., C₈H₉N₃O₄, theoretical MW 209.16 g/mol) .
Q. What analytical techniques are suitable for assessing purity and detecting impurities?
- HPLC/UV-Vis: Monitor elution profiles using C18 columns and aqueous/organic mobile phases.
- TLC: Compare Rf values against reference standards.
- Elemental analysis: Validate C, H, N, and O composition within ±0.3% of theoretical values.
- Thermogravimetric analysis (TGA): Check thermal stability and decomposition patterns .
Advanced Research Questions
Q. How can computational methods predict the compound’s interactions with biological targets?
- Molecular docking (AutoDock/Vina): Screen against targets like chemokine-G protein-coupled receptors using the compound’s 3D structure (extracted from crystallography or DFT-optimized geometry).
- MD simulations (GROMACS/AMBER): Assess binding stability and conformational changes over 100+ ns trajectories.
- Pharmacophore modeling: Identify critical interaction sites (e.g., hydrogen-bonding motifs at 2,4-dioxo groups) .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
- Dynamic NMR: Investigate tautomeric equilibria (e.g., keto-enol forms) that may cause spectral discrepancies.
- Temperature-dependent crystallography: Capture structural variations at different thermal conditions.
- DFT calculations (Gaussian): Compare theoretical IR/Raman spectra with experimental data to validate conformers .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- pH stability studies: Incubate in buffers (pH 2–12) and monitor degradation via HPLC. The 2,4-dioxo groups may hydrolyze under strongly acidic/basic conditions.
- Thermal stability: Use DSC to identify melting points and degradation thresholds. Store at ≤−20°C in anhydrous environments to prevent hydrate formation .
Q. What are the challenges in characterizing by-products during synthesis?
- LC-MS/MS: Identify side products like bis(6-hydroxy-2,4-dioxo-tetrahydropyrimidin-5-yl)malononitrile, which forms under prolonged heating .
- Isolation via preparative chromatography: Scale-up impurity separation for structural elucidation.
- Reaction optimization: Adjust stoichiometry (e.g., limiting aldehyde equivalents) to suppress cyclization side reactions .
Q. How can the compound’s electronic properties guide its application in materials science?
- Cyclic voltammetry: Measure redox potentials to assess suitability as an electron-deficient scaffold in supramolecular assemblies.
- UV-Vis/fluorescence: Study π-π* transitions for optoelectronic applications. The conjugated dioxo-pyrimidine core may exhibit tunable absorption/emission bands .
Methodological Notes
- Crystallographic refinement: Use SHELXL for high-resolution data (R1 < 0.05) and validate with Rfree metrics. Mercury’s void analysis can detect solvent-accessible regions .
- Synthetic scalability: Transition from microwave-assisted batch reactions to flow chemistry for gram-scale production.
- Data reproducibility: Cross-validate experimental results with computational predictions to minimize artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
